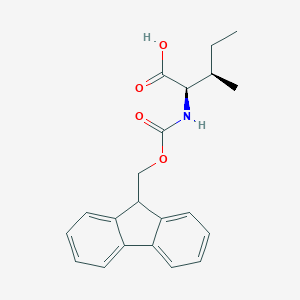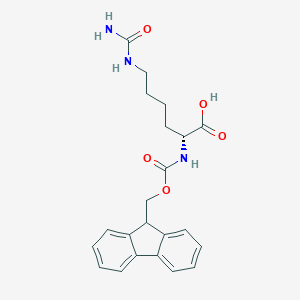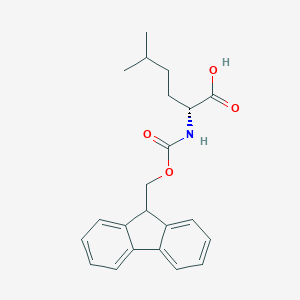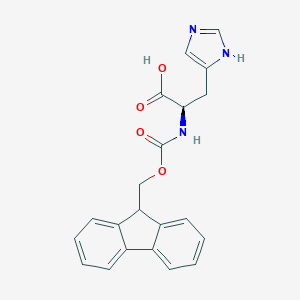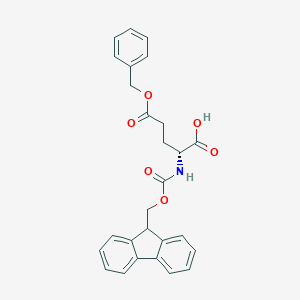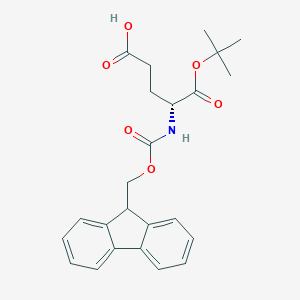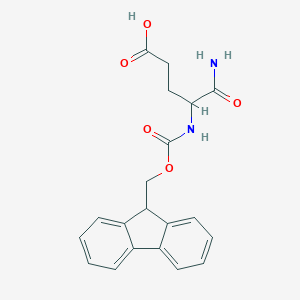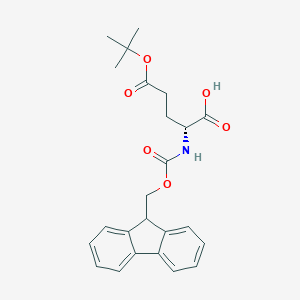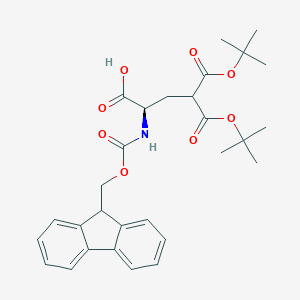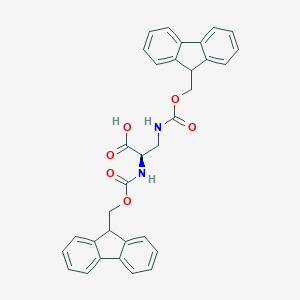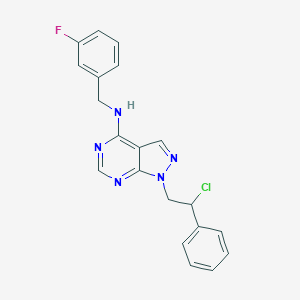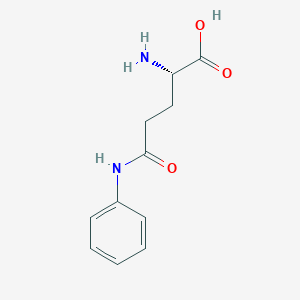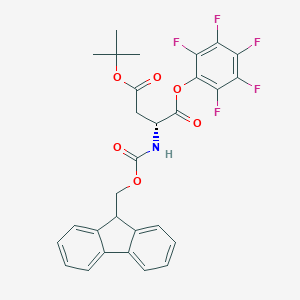
Fmoc-d-天冬氨酸(OtBu)-OPfp
描述
Fmoc-D-aspartic acid tert-butyl ester pentafluorophenyl ester: is a derivative of aspartic acid, an amino acid. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tert-butyl ester protecting group, and a pentafluorophenyl ester group.
科学研究应用
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Solid-Phase Peptide Synthesis: Facilitates the stepwise assembly of peptides on a solid support.
Biology:
Protein Engineering: Used in the design and synthesis of proteins with specific functions.
Enzyme Studies: Helps in studying enzyme-substrate interactions by incorporating D-aspartic acid residues into peptides.
Medicine:
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Vaccine Development: Plays a role in the synthesis of peptide-based vaccines.
Industry:
Biotechnology: Used in the production of synthetic peptides for research and industrial applications.
Pharmaceuticals: Integral in the manufacturing of peptide-based pharmaceuticals.
作用机制
Target of Action
Fmoc-D-Asp(OtBu)-OPfp is primarily used in the field of peptide synthesis . It is a Fmoc-protected amino acid derivative , which means it is used to introduce D-aspartic acid residues into peptide chains . The primary target of this compound is the peptide chain itself, where it plays a crucial role in the formation of the peptide sequence .
Mode of Action
The compound works by preventing the formation of aspartimide by-products during Fmoc solid phase peptide synthesis . This is achieved by introducing D-aspartic acid residues into the peptide sequence . The Fmoc group serves as a protective group that is removed later in the synthesis process .
Biochemical Pathways
It is known that the compound plays a significant role in the synthesis of peptides . Peptides, in turn, are involved in numerous biological processes, including acting as hormones, neurotransmitters, and cell signaling molecules.
Result of Action
The primary result of Fmoc-D-Asp(OtBu)-OPfp’s action is the successful synthesis of peptide chains with D-aspartic acid residues
Action Environment
The action of Fmoc-D-Asp(OtBu)-OPfp is typically carried out in a controlled laboratory environment during the process of peptide synthesis . Factors such as temperature, pH, and solvent conditions can influence the efficacy and stability of the compound during synthesis . .
生化分析
Biochemical Properties
Fmoc-D-Asp(OtBu)-OPfp plays a significant role in biochemical reactions. It is used in the synthesis of peptides, where it interacts with various enzymes and proteins. The nature of these interactions is complex and depends on the specific context of the peptide synthesis .
Cellular Effects
The effects of Fmoc-D-Asp(OtBu)-OPfp on cells and cellular processes are primarily related to its role in peptide synthesis. It can influence cell function by contributing to the formation of proteins that play key roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Fmoc-D-Asp(OtBu)-OPfp exerts its effects through its involvement in peptide synthesis. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. The specific mechanisms of action depend on the context of the peptide synthesis and the other molecules involved .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-aspartic acid tert-butyl ester pentafluorophenyl ester typically involves several steps:
Protection of the Amino Group: The amino group of D-aspartic acid is protected using the Fmoc group. This is achieved by reacting D-aspartic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Protection of the Carboxyl Group: The carboxyl group is protected using the tert-butyl ester group. This is done by reacting the Fmoc-protected D-aspartic acid with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide.
Activation of the Carboxyl Group: The carboxyl group is activated by converting it into a pentafluorophenyl ester. This is achieved by reacting the Fmoc-D-aspartic acid tert-butyl ester with pentafluorophenol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods: Industrial production of Fmoc-D-aspartic acid tert-butyl ester pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
化学反应分析
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester group can be removed using an acid such as trifluoroacetic acid.
Coupling Reactions: The pentafluorophenyl ester group facilitates the coupling of the compound with other amino acids or peptides, forming peptide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for tert-butyl ester removal.
Coupling: N,N’-dicyclohexylcarbodiimide and pentafluorophenol for activation and coupling.
Major Products:
Deprotected Amino Acid: Removal of protecting groups yields D-aspartic acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains with D-aspartic acid residues.
相似化合物的比较
Fmoc-L-aspartic acid tert-butyl ester pentafluorophenyl ester: Similar structure but with L-aspartic acid instead of D-aspartic acid.
Fmoc-D-glutamic acid tert-butyl ester pentafluorophenyl ester: Similar structure but with glutamic acid instead of aspartic acid.
Fmoc-D-aspartic acid benzyl ester pentafluorophenyl ester: Similar structure but with a benzyl ester group instead of a tert-butyl ester group.
Uniqueness:
Stereochemistry: The use of D-aspartic acid provides unique stereochemical properties compared to L-aspartic acid derivatives.
Protecting Groups: The combination of Fmoc, tert-butyl ester, and pentafluorophenyl ester groups offers specific protection and activation features, making it highly suitable for peptide synthesis.
属性
IUPAC Name |
4-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24F5NO6/c1-29(2,3)41-20(36)12-19(27(37)40-26-24(33)22(31)21(30)23(32)25(26)34)35-28(38)39-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,35,38)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYWJUBBXKYAMY-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24F5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544413 | |
| Record name | 4-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200335-75-7 | |
| Record name | 4-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



